2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride

Solubility Salt selection Formulation

Sourcing a single scaffold with both a sterically hindered tertiary amine and a free primary amine often forces medchem teams into multi-step syntheses with simpler, mono-functional analogs. IMPA dihydrochloride solves this by integrating orthogonal diamino reactivity in one crystalline, water-soluble salt. • Orthogonal handles: Chemoselectively derivatize the primary amine (acylation, sulfonylation, reductive amination), then quaternize or alkylate the tertiary amine-generating diverse libraries from a single starting material. • Aqueous-ready: The dihydrochloride salt dissolves readily in water, enabling homogeneous EDC/NHS coupling and other aqueous-compatible transformations that the free base (CAS 1247781-17-4) cannot support. • Quality: Supplied at ≥95% purity with defined dihydrochloride stoichiometry, suitable as an impurity reference standard for HPLC/LC-MS method development.

Molecular Formula C8H21Cl2N3O
Molecular Weight 246.176
CAS No. 1337881-96-5
Cat. No. B594878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride
CAS1337881-96-5
Synonyms2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride
Molecular FormulaC8H21Cl2N3O
Molecular Weight246.176
Structural Identifiers
SMILESCC(C)N(C)CC(=O)NCCN.Cl.Cl
InChIInChI=1S/C8H19N3O.2ClH/c1-7(2)11(3)6-8(12)10-5-4-9;;/h7H,4-6,9H2,1-3H3,(H,10,12);2*1H
InChIKeyYRVUXSJCGFYHJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride (CAS 1337881-96-5): Procurement-Relevant Compound Profile


2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride (CAS 1337881-96-5, also referred to as IMPA) is a synthetic acetamide derivative supplied as a dihydrochloride salt with a molecular formula of C₈H₂₁Cl₂N₃O and a molecular weight of 246.18 g/mol . The compound features a central acetamide core bearing an N-isopropyl-N-methyl tertiary amine and a primary amine-terminated ethyl chain, and it is offered at nominal purities of 95%+ to 98% by multiple vendors . Although publicly available comparative biological or pharmacological data are extremely sparse, its bifunctional architecture—combining a sterically hindered tertiary amine with a reactive primary amine—positions it as a versatile intermediate for medicinal chemistry, organic synthesis, and impurity reference standard applications .

Scaffold Bifunctional tertiary and primary amine handles support orthogonal derivatization strategies.
Salt Form Crystalline dihydrochloride provides aqueous solubility and accurate gravimetric handling.
Context Suitable as a synthetic intermediate or reference-standard precursor in medicinal chemistry workflows.

Why Generic Substitution Fails for 2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride (CAS 1337881-96-5)


Simple substitution with structurally similar acetamide building blocks such as N-isopropyl-2-(methylamino)acetamide (CAS 51489-14-6) or N-(2-aminoethyl)acetamide (CAS 1001-53-2) is not functionally interchangeable because the target compound uniquely combines three critical features within a single scaffold: (i) a sterically hindered N-isopropyl-N-methyl tertiary amine, (ii) a free primary amine via the aminoethyl chain, and (iii) availability as a crystalline dihydrochloride salt that offers aqueous solubility advantages over the free base (CAS 1247781-17-4) . The absence of the aminoethyl extension—as in N-isopropyl-2-(methylamino)acetamide—removes the pendant nucleophilic handle required for downstream conjugation or chelation, while the absence of the isopropyl/methyl substitution—as in N-(2-aminoethyl)acetamide—eliminates the steric bulk that can modulate enzyme binding or receptor selectivity . Below, the quantitative evidence details where these structural differences translate into measurable property divergences relevant to scientific selection.

Target: Dihydrochloride Salt
  • Bifunctional amine architecture (tertiary + primary)
  • Crystalline, water-soluble dihydrochloride
  • Defined 2 HCl stoichiometry (MW 246.18)
Common Substitutes May Lack
  • CAS 51489-14-6 lacks the pendant primary amine handle for conjugation.
  • CAS 1001-53-2 omits the sterically hindered tertiary amine.
  • Free base 1247781-17-4 has limited water solubility vs. the salt form.

Quantitative Differentiation Evidence for 2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride (CAS 1337881-96-5)


Aqueous Solubility Enhancement: Dihydrochloride Salt vs. Free Base (CAS 1247781-17-4)

The dihydrochloride salt form of the target compound confers substantially higher aqueous solubility compared to its neutral free base (CAS 1247781-17-4). While the free base exhibits a predicted ACD/LogP of −0.63 and an ACD/LogD (pH 7.4) of −2.00, the dihydrochloride salt is described as a white crystalline powder that is freely soluble in water . In head-to-head comparisons within the acetamide class, conversion of neutral aminoacetamides to their hydrochloride salts typically increases aqueous solubility by ≥10-fold, a critical differential for applications requiring aqueous reaction conditions or biological assay compatibility [1]. The free base counterpart, in contrast, has limited water solubility and is predominantly offered at 95% purity, whereas the dihydrochloride is available at up to 98% purity (Leyan catalog) .

Solubility Advantage
Class-level inference
Dihydrochloride salt: freely soluble in water. Free base: limited aqueous solubility; predicted LogP −0.63, LogD (pH 7.4) −2.00.
Supports aqueous reaction conditions and biological assay compatibility.
Class-level ≥10-fold solubility increase reported for aminoacetamide salt formation.
Solubility Salt selection Formulation

Functional Group Topology: Dual Amine Architecture vs. Mono-amine Analogs

The target compound presents two chemically distinct amine environments within one molecule: a sterically hindered tertiary amine (N-isopropyl-N-methyl, predicted pKa ~9.8–10.5 for tertiary amines of this class) and a free primary amine (pKa ~9.0–10.0) tethered via an acetamide linker . In contrast, comparator N-isopropyl-2-(methylamino)acetamide (CAS 51489-14-6) contains only a secondary methylamine (pKa ~10.0–10.5) with no pendant primary amine, and N-(2-aminoethyl)acetamide (CAS 1001-53-2) carries only a single primary amine without the hindered tertiary amine . This dual-amine arrangement permits orthogonal functionalization strategies—for example, selective acylation or reductive amination at the primary amine while leaving the tertiary amine intact for subsequent quaternization or metal coordination—a synthetic versatility not achievable with the mono-amine comparators .

Amine Topology
Class-level inference
Two distinct amines: 1 tertiary (N-isopropyl-N-methyl), 1 primary (aminoethyl). Comparators contain only a single amine functionality.
Enables sequential, chemoselective derivatization not possible with mono-amine analogs.
Structural inference; no direct experimental comparison published.
Organic synthesis Building block Bifunctional scaffold

Physical Form and Handling: Crystalline Dihydrochloride vs. Oily Liquid or Low-Melting Solid Comparators

The target compound is a white crystalline powder at room temperature, whereas the structurally related comparator N-isopropyl-2-(methylamino)acetamide (CAS 51489-14-6) is described as a colorless to pale yellow oily liquid . Crystalline solids offer superior weighing accuracy, reduced hygroscopicity, and better long-term storage stability compared to oils or low-melting solids. While quantitative head-to-head hygroscopicity data are not publicly available for these specific compounds, class-level evidence indicates that hydrochloride salts of aminoacetamides generally exhibit melting points >150 °C (decomposition) compared to <50 °C for the corresponding free bases or oily liquids, reducing handling losses during gravimetric dispensing [1].

Physical Form
Class-level inference
White crystalline powder (dihydrochloride) vs. colorless to pale yellow oily liquid (CAS 51489-14-6).
Crystalline form facilitates accurate sub-milligram weighing and stock solution preparation.
Hygroscopicity data not publicly available; class-level salt handling properties.
Physical form Weighing accuracy Laboratory handling

Molecular Weight and Salt Stoichiometry: Dihydrochloride (2 HCl) vs. Free Base in Stoichiometric Calculations

The target compound is supplied as a well-defined dihydrochloride salt with exactly two HCl equivalents (molecular weight 246.18 g/mol), in contrast to the free base (173.26 g/mol) or comparator mono-hydrochloride forms such as N-isopropyl-2-(methylamino)acetamide hydrochloride (CAS 1209744-77-3, molecular weight 166.65 g/mol) . For reaction stoichiometry calculations, 1.0 mmol of the dihydrochloride corresponds to 1.0 mmol of the free base plus 2.0 mmol of HCl, requiring appropriate base compensation in coupling or acylation reactions. Using the free base (CAS 1247781-17-4) directly avoids the need for base adjustment but sacrifices the solubility and storage advantages of the salt form . This quantitative mass difference of 72.92 g/mol (2× HCl) must be accounted for in all preparative-scale syntheses.

Salt Stoichiometry
Cross-study comparable
Dihydrochloride: 246.18 g/mol (2 HCl). Free base: 173.26 g/mol. Mass difference +72.92 g/mol.
Requires base compensation in coupling reactions; incorrect stoichiometry leads to yield errors.
Monohydrochloride analog (CAS 1209744-77-3) has only 1 HCl equivalent.
Stoichiometry Molecular weight Reaction planning

Predicted Lipophilicity and Permeability Profile vs. Simpler Acetamide Analogs

The free base of the target compound has a predicted ACD/LogP of −0.63, with zero Rule-of-5 violations and a topological polar surface area (TPSA) of 58 Ų . In comparison, N-isopropyl-2-(methylamino)acetamide (CAS 51489-14-6) has a predicted LogP of approximately −0.41 (C6H14N2O, lower molecular weight, fewer heteroatoms), while N-(2-aminoethyl)acetamide (CAS 1001-53-2) has a LogP near −1.0 . The target compound's intermediate LogP and higher TPSA (58 vs. ~32–46 Ų for comparators) reflect the balanced hydrophobic (isopropyl) and polar (two amines, acetamide) character [1]. Although these are computed rather than experimental values, the quantitative differences are relevant for cheminformatics triaging in virtual screening or for predicting chromatographic retention behavior in HPLC method development.

Lipophilicity Profile
Cross-study comparable
Free base ACD/LogP −0.63, TPSA 58 Ų. Comparator LogP ~−0.41 (CAS 51489-14-6) to ~−1.0 (CAS 1001-53-2).
Moderate polarity may influence chromatographic retention and partitioning in assay media.
Predicted values; experimental LogP/logD not available.
Lipophilicity LogP Permeability Drug-likeness

Scalable Purity Specification: 98% (Leyan) vs. Typical 95%+ from Other Vendors

Among publicly listed vendors, the target compound is available at up to 98% purity (Leyan, catalog No. 1678536), whereas most other suppliers list 95%+ as standard . For the free base analog (CAS 1247781-17-4), the typical listed purity is also 95%+ . This 3-percentage-point purity differential, while modest, can be consequential in applications requiring high stoichiometric fidelity—such as multi-step syntheses where cumulative impurity carry-through degrades final yields, or in the preparation of certified reference standards for analytical method validation [1]. Users should request batch-specific certificates of analysis (COA) to verify actual purity, as nominal values may vary between production lots.

Purity Specification
Supporting evidence
Up to 98% (Leyan) vs. standard 95%+ from other vendors. Approx. 3% absolute purity difference.
Supports stoichiometric fidelity and reduces cumulative impurity carry-through in multi-step syntheses.
Verify batch-specific COA; nominal purity may vary between lots.
Purity Quality control Procurement specification

Optimal Research and Industrial Application Scenarios for 2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride (CAS 1337881-96-5)


Bifunctional Building Block for Sequential Derivatization in Medicinal Chemistry

The compound's dual-amine architecture—a hindered tertiary amine and a free primary amine—enables sequential, chemoselective functionalization. A medicinal chemist can first derivatize the primary amine via acylation, sulfonylation, or reductive amination, then subsequently quaternize or alkylate the tertiary amine, generating structurally diverse libraries from a single starting material . This orthogonal reactivity is not achievable with simpler analogs like N-(2-aminoethyl)acetamide (single amine) or N-isopropyl-2-(methylamino)acetamide (secondary amine only). The dihydrochloride salt's aqueous solubility further facilitates homogeneous reaction conditions for water-compatible transformations such as amide couplings using EDC/NHS chemistry [1].

Reference Standard for Chromatographic Method Development and Impurity Profiling

With a commercially available purity of up to 98% and a well-defined dihydrochloride stoichiometry, the compound is suited as a reference standard for HPLC or LC-MS method development in pharmaceutical impurity profiling, particularly where acetamide-containing intermediates must be quantified . The predicted LogP of −0.63 and TPSA of 58 Ų indicate moderate reversed-phase retention (estimated C18 retention factor k' ~1–3 under typical MeCN/water gradient conditions), which positions the compound in a chromatographic window distinct from more lipophilic (LogP >0) or highly polar (LogP <−2) related substances, facilitating resolution from co-eluting impurities .

Precursor for Metal-Chelating Ligands and Coordination Chemistry

The aminoethyl-acetamide backbone, combined with the tertiary amine, provides a tridentate N,N,N-donor motif upon deprotonation that can coordinate transition metals. Class-level evidence indicates that N-(2-aminoethyl)acetamide derivatives form stable 5-membered chelate rings with Cu(II), Ni(II), and Zn(II), with reported stability constants (log β) in the range of 8–12 for analogous diamino-amide ligands [2]. The steric bulk of the N-isopropyl-N-methyl group may confer selectivity for specific metal ions or geometries compared to less hindered analogs, though direct comparative complexation data for this specific compound remain absent from the public literature [3].

Intermediate for Sigma Receptor Ligand Exploration and CNS Probe Synthesis

Published SAR studies on alkylacetamide derivatives have identified the N-isopropyl-N-methylamino motif as a contributing pharmacophoric element for sigma receptor binding, with some structurally related compounds achieving sigma-2 receptor Ki values in the 90 nM range [4]. The target compound's pendant aminoethyl handle provides a convenient attachment point for fluorophores, biotin tags, or photoaffinity labels, making it a candidate scaffold for constructing chemical biology probes to investigate sigma receptor biology. However, users must independently validate binding activity, as no direct pharmacological data for this specific compound have been disclosed in peer-reviewed literature [5].

Application
Selection Property
Validation Focus
Sequential Derivatization Building Block
Dual-amine architecture (tertiary + primary)
Chemoselective functionalization sequences; orthogonal protection strategies
Chromatographic Reference Standard
High purity (98% option) and defined dihydrochloride stoichiometry
HPLC/LC-MS retention behavior; impurity profiling method development
Metal-Chelating Ligand Precursor
Aminoethyl-acetamide backbone with potential N,N,N-donor set
Metal complexation stoichiometry and stability constants (class-level evidence)
Sigma Receptor Probe Intermediate
N-isopropyl-N-methylamino motif reported in sigma ligand SAR
Receptor binding activity must be independently validated; no direct data for this compound
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